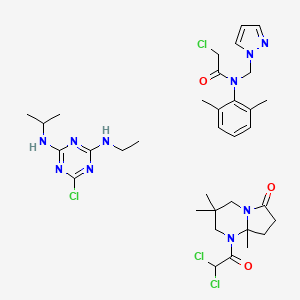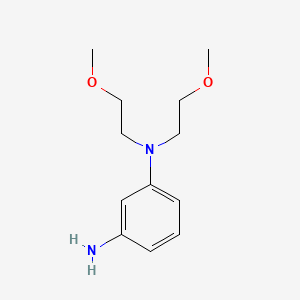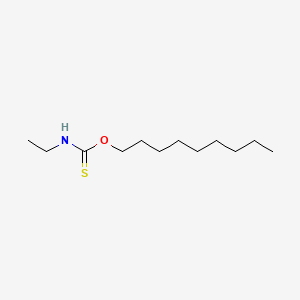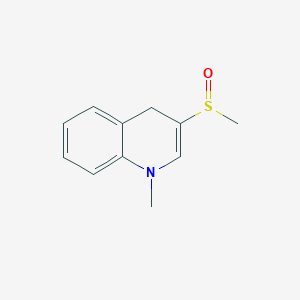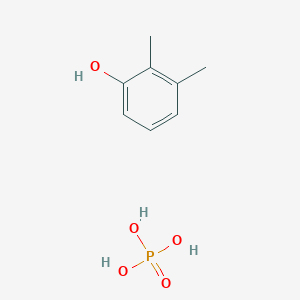
Ethyl hexadeca-2,4,6-trienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl hexadeca-2,4,6-trienoate is an organic compound with the molecular formula C18H30O2. It is an ester formed from the reaction of ethyl alcohol and hexadeca-2,4,6-trienoic acid. This compound is characterized by its conjugated triene system, which consists of three alternating double bonds, making it a subject of interest in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl hexadeca-2,4,6-trienoate typically involves the esterification of hexadeca-2,4,6-trienoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
Hexadeca-2,4,6-trienoic acid+EthanolH2SO4Ethyl hexadeca-2,4,6-trienoate+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve more advanced techniques such as Pd-catalyzed cross-coupling reactions. For instance, the Negishi coupling method can be employed to achieve high stereoselectivity and yield . This method involves the use of palladium catalysts and organometallic reagents to form the desired ester.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl hexadeca-2,4,6-trienoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated esters.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Hexadeca-2,4,6-trienoic acid or corresponding ketones.
Reduction: Saturated esters like ethyl hexadecanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl hexadeca-2,4,6-trienoate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of conjugated systems and their reactivity.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of ethyl hexadeca-2,4,6-trienoate involves its interaction with various molecular targets. The conjugated triene system allows it to participate in electron transfer reactions, making it a potential antioxidant. Additionally, its ester group can undergo hydrolysis to release the corresponding acid, which may have biological activity .
Vergleich Mit ähnlichen Verbindungen
Ethyl hexadeca-2,4,6-trienoate can be compared with other similar compounds, such as:
Ethyl undeca-2,4-dienoate: This compound has a similar conjugated diene system but lacks the third double bond present in this compound.
Ethyl trideca-2,4,6-trienoate: Another trienoic ester with a shorter carbon chain, which may exhibit different reactivity and properties.
Uniqueness: this compound’s unique structure, with its extended conjugated system, makes it particularly interesting for studies on electronic properties and reactivity
Eigenschaften
CAS-Nummer |
113693-43-9 |
|---|---|
Molekularformel |
C18H30O2 |
Molekulargewicht |
278.4 g/mol |
IUPAC-Name |
ethyl hexadeca-2,4,6-trienoate |
InChI |
InChI=1S/C18H30O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-4-2/h12-17H,3-11H2,1-2H3 |
InChI-Schlüssel |
VBOWIMINMHXKRB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC=CC=CC=CC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


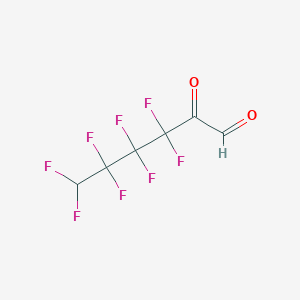
![[(2-Methyl-2-phenylhydrazinecarbothioyl)sulfanyl]acetic acid](/img/structure/B14298988.png)
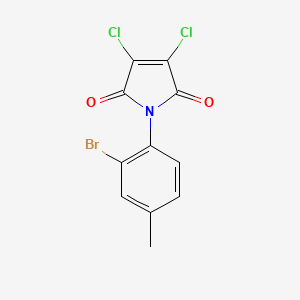
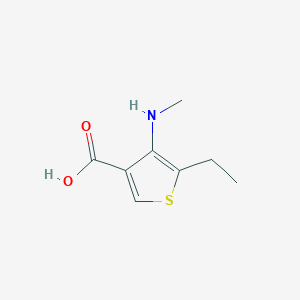
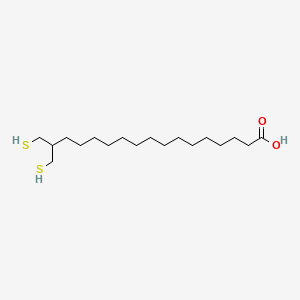
![6-Methoxy-6-azabicyclo[3.2.1]octan-3-one](/img/structure/B14298999.png)


![1,3-Diphenyl-1,8a-dihydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14299013.png)
